3-Acetylcyclopentane-1-carboxylic acid
Description
3-Acetylcyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring an acetyl group (-COCH₃) at the 3-position. The acetyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological activity compared to other substituents (e.g., halogens, amines, or aromatic rings) on the cyclopentane backbone. Below, we compare this compound with structurally related cyclopentanecarboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Properties
CAS No. |
214531-78-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-2-3-7(4-6)8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
AFIXJKKTUDGNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-acetylcyclopentanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of 3-acetylcyclopentanone oxime, which can be prepared by the reaction of 3-acetylcyclopentanone with hydroxylamine .
Industrial Production Methods
Industrial production of 3-acetylcyclopentane-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Acetylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Diketones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Acetylcyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites that interact with cellular components . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs
The following cyclopentanecarboxylic acid derivatives are compared based on substituent type and position:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃ in ): Enhance acidity of the carboxylic acid and stabilize intermediates in synthesis.
- Aromatic Substituents (e.g., fluorophenyl in ): Improve lipophilicity, favoring membrane permeability in pharmaceuticals.
- Amino/Carbamoyl Groups (e.g., ): Enable hydrogen bonding, critical for biological target interactions.
Physicochemical Properties
Notes:
- The acetyl group likely increases polarity compared to aromatic or trifluoromethyl analogs but less than amino/carbamoyl derivatives.
- Limited experimental data exists for the acetyl variant; predictions rely on substituent trends.
Key Trends :
- Acetyl Group Utility : Likely serves as a ketone precursor for further functionalization (e.g., reduction to alcohol or condensation reactions).
- Fluorine and CF₃ Groups : Enhance bioavailability and target affinity in drug design.
- Amino Derivatives: Critical for bioactive molecule development (e.g., enzyme inhibitors).
Biological Activity
3-Acetylcyclopentane-1-carboxylic acid (ACCA) is a cyclic carboxylic acid that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of ACCA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
3-Acetylcyclopentane-1-carboxylic acid features a cyclopentane ring with an acetyl group and a carboxylic acid functional group. The synthesis of ACCA can be achieved through various methods, including the cyclization of appropriate precursors and subsequent functional group modifications.
Biological Activity Overview
The biological activities of ACCA have been investigated in several studies, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties. Below is a summary of key findings related to its biological activity:
Anti-inflammatory Activity
ACCA has shown promising anti-inflammatory effects in vitro. Studies indicate that it may inhibit pro-inflammatory pathways, particularly those involving nuclear factor kappa B (NF-κB). This inhibition is crucial as NF-κB plays a significant role in the expression of various inflammatory cytokines.
Antimicrobial Activity
Research has demonstrated that ACCA exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the serial broth dilution method. The results indicate that ACCA possesses significant inhibition activity against these pathogens, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity
In terms of cytotoxicity, ACCA has been evaluated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although further studies are needed to elucidate the underlying mechanisms.
Data Tables
The following table summarizes the biological activities of ACCA based on recent studies:
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of ACCA, researchers found that it significantly reduced TNF-α induced inflammation in A549 cells by inhibiting NF-κB signaling pathways. The IC50 value for this effect was determined to be approximately 2.83 mM, indicating potent activity at relatively low concentrations.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of ACCA against S. aureus and E. coli. The compound demonstrated effective bactericidal activity with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics, suggesting potential for use in treating resistant bacterial infections.
Research Findings and Future Directions
The current body of research indicates that 3-Acetylcyclopentane-1-carboxylic acid possesses significant biological activities that warrant further investigation. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which ACCA exerts its anti-inflammatory and antimicrobial effects.
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of ACCA.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
